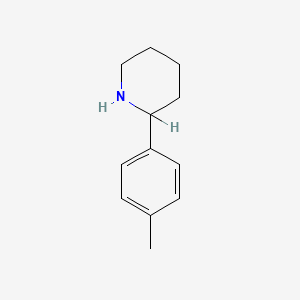

2-(4-Methylphenyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMPQNRTPBUGIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201005722 | |

| Record name | 2-(4-Methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85237-66-7 | |

| Record name | 2-(4-Methylphenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85237-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Tolyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085237667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-tolyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Methylphenyl)piperidine chemical structure and properties

This technical guide provides an in-depth analysis of 2-(4-Methylphenyl)piperidine , a functionalized 2-arylpiperidine scaffold structurally related to the phenidate class of psychostimulants.

Chemical Class: 2-Arylpiperidine | Role: Pharmacophore Scaffold / NDRI Precursor

Executive Summary

This compound (also known as 2-(p-Tolyl)piperidine ) represents a critical structural scaffold in the design of norepinephrine-dopamine reuptake inhibitors (NDRIs). Chemically, it consists of a piperidine ring substituted at the C2 position with a para-tolyl group.

While structurally distinct from the 4-phenylpiperidine class (associated with opioids like fentanyl), this molecule belongs to the 2-benzyl/2-phenylpiperidine family, which serves as the pharmacophoric core for methylphenidate (Ritalin) and desoxypipradrol. Its significance lies in its utility as a probe for the hydrophobic binding pockets of the Dopamine Transporter (DAT) and as a precursor in the synthesis of 4-methylmethylphenidate (4-Me-TMP).

Chemical Identity & Physicochemical Properties[1][2][3]

Structure & Nomenclature

The molecule features a chiral center at the C2 position of the piperidine ring, allowing for (R) and (S) enantiomers. The para-methyl substitution on the phenyl ring enhances lipophilicity compared to the unsubstituted 2-phenylpiperidine parent.

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 2-(p-Tolyl)piperidine; 4-Me-2-PP |

| CAS Number | 85237-66-7 (Free Base); 858261-57-1 (HCl) |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol |

| SMILES | CC1=CC=C(C=C1)C2CCCCN2 |

| LogP (Predicted) | ~2.8 - 3.1 (High blood-brain barrier penetrability) |

| pKa (Base) | ~10.5 (Predominantly protonated at physiological pH) |

Structural Visualization

The following diagram illustrates the core connectivity and the critical chiral center at C2.

Synthesis & Manufacturing Protocols

The synthesis of this compound typically proceeds via the reduction of its aromatic precursor, 2-(p-tolyl)pyridine . This route is preferred for its atom economy and the availability of pyridine precursors via Suzuki coupling.

Method A: Catalytic Hydrogenation of 2-Arylpyridines

This is the industrial standard for generating the piperidine core.

-

Precursor Formation: Coupling of 2-bromopyridine with 4-methylphenylboronic acid (Suzuki-Miyaura coupling) yields 2-(p-tolyl)pyridine.

-

Reduction: The pyridine ring is fully saturated using high-pressure hydrogenation or transfer hydrogenation.

Protocol Steps:

-

Reagents: 2-(p-Tolyl)pyridine (1.0 eq), PtO₂ (Adams' catalyst, 5 mol%) or Pd/C (10 wt%), Glacial Acetic Acid (Solvent).

-

Conditions: Pressurize reaction vessel to 40–60 psi H₂ gas. Heat to 50°C.

-

Workup: Filter catalyst through Celite. Neutralize filtrate with NaOH (aq) to pH > 12 to liberate the free base.

-

Extraction: Extract with Dichloromethane (DCM) x3. Dry over MgSO₄.

-

Purification: Distillation under reduced pressure or conversion to HCl salt for crystallization (EtOH/Et₂O).

Method B: Asymmetric Hydrogenation (Enantioselective)

To isolate the biologically active enantiomer (typically d-threo in related phenidates, though specific activity varies here), asymmetric hydrogenation of the pyridinium salt is employed using Iridium catalysts.

Pharmacology & Mechanism of Action[1][4][5]

Structure-Activity Relationship (SAR)

This compound functions as a monoamine transporter modulator . Its activity profile is best understood by comparing it to Methylphenidate (MPH) and 4-Methylmethylphenidate (4-Me-TMP).

-

The Piperidine Core: The secondary amine nitrogen is essential for ionic bonding with the aspartate residue in the transmembrane domain of the Dopamine Transporter (DAT).

-

The p-Methyl Group: In the phenidate series, adding an electron-donating group (like methyl) at the para position of the phenyl ring significantly increases binding affinity for DAT compared to the unsubstituted phenyl ring. This is due to enhanced hydrophobic interaction in the S1 binding pocket.

-

Absence of Ester: Unlike Methylphenidate, this molecule lacks the methyl acetate moiety at the alpha position. This simplification generally reduces potency and alters the binding kinetics, shifting the profile from a potent reuptake inhibitor to a weaker modulator or a substrate-like scaffold.

Receptor Binding Profile (Inferred)

Based on homologous series (2-benzylpiperidines and 4-Me-TMP):

-

Mechanism: Reuptake Inhibition (NDRI).[2] The molecule blocks the reabsorption of dopamine and norepinephrine into the presynaptic neuron, increasing extracellular levels.

Comparative Potency Table:

| Compound | Structure Note | DAT Affinity (Ki) | NET Affinity (Ki) |

| Methylphenidate | Ester + Phenyl | ~100–200 nM | ~400 nM |

| 4-Me-TMP | Ester + p-Tolyl | ~30 nM (High Potency) | ~150 nM |

| This compound | No Ester + p-Tolyl | >1000 nM (Est.) | Weak |

Note: The removal of the alpha-ester group (as seen in the transition from methylphenidate to 2-phenylpiperidine) typically results in a significant loss of potency, suggesting this molecule is more relevant as a chemical intermediate than a standalone therapeutic.

Analytical Characterization

For researchers validating the identity of synthesized batches, the following spectral signatures are diagnostic:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.10–7.25 ppm: Multiplet (4H), characteristic of the para-substituted aromatic ring.

-

δ 3.55 ppm: Doublet of doublets (1H), methine proton at C2 (benzylic position).

-

δ 2.32 ppm: Singlet (3H), methyl group attached to the phenyl ring.

-

δ 1.20–1.90 ppm: Multiplet (6H), piperidine ring methylene protons.

-

δ 2.70–3.20 ppm: Multiplet (2H), protons adjacent to nitrogen (C6).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ Peak: m/z 176.14

-

Fragmentation: Loss of the piperidine ring or tropylium ion formation may be observed.

-

Safety & Handling Guidelines

Hazard Classification: GHS Category 2 (Irritant), Category 4 (Oral Toxicity).

-

Handling: This compound is a secondary amine and a CNS active substance. Handle in a fume hood to avoid inhalation of vapors or dust.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

-

Legal Status: While not explicitly scheduled in many jurisdictions as a standalone drug, it is a close structural analogue of Schedule II substances (Methylphenidate). Researchers must verify local "Analogue Act" regulations before procurement.

References

-

Synthesis of Piperidines via Hydrogenation

- Source: Organic Chemistry Portal. "Piperidine Synthesis: Reduction of Pyridines."

-

URL:[Link]

-

Pharmacology of Methylphenidate Analogues

- Title: "Pharmacological profile of methylphenid

- Source: CORE (Connecting Repositories).

-

URL:[Link] (Search: methylphenidate analogues pharmacology)

-

Asymmetric Hydrogenation of Pyridinium Salts

- Title: "Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts."

- Source: NIH / PubMed Central.

-

URL:[Link]

-

General Properties of 2-Arylpiperidines

- Source: PubChem Compound Summary for rel

-

URL:[Link]

Sources

- 1. Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits | bioRxiv [biorxiv.org]

- 2. Methylphenidate - Wikipedia [en.wikipedia.org]

- 3. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Monograph: 2-p-Tolylpiperidine (2-Me-2-PP)

CAS Number: 1228543-12-1 Systematic Name: 2-(4-Methylphenyl)piperidine[1]

Executive Summary & Chemical Identity

2-p-Tolylpiperidine (2-Me-2-PP) is a substituted piperidine derivative structurally characterized by a piperidine ring substituted at the C2 position with a para-tolyl moiety.[1] It belongs to the broader class of 2-arylpiperidines, a chemical family significant in medicinal chemistry for serving as scaffolds in dissociative anesthetics (e.g., phencyclidine analogs) and monoamine reuptake inhibitors (e.g., methylphenidate analogs).

From a pharmacological perspective, 2-Me-2-PP represents a "simplified" pharmacophore of dissociative agents.[1] While the unsubstituted 2-phenylpiperidine is a known metabolite of phencyclidine (PCP) and shares its NMDA receptor antagonist properties, the addition of the para-methyl group modulates the compound's lipophilicity and selectivity, potentially enhancing affinity for the Dopamine Transporter (DAT) over the NMDA receptor complex.

Physicochemical Profile

| Property | Data | Note |

| Molecular Formula | C₁₂H₁₇N | |

| Molecular Weight | 175.27 g/mol | |

| Appearance | Colorless oil or white waxy solid | Freebase form |

| Solubility | Soluble in EtOH, DCM, DMSO; Insoluble in H₂O | Freebase |

| Stereochemistry | 1 Chiral Center (C2) | Exists as (R)/(S) enantiomers |

| pKa (Predicted) | ~9.8 | Typical for secondary amines |

Synthetic Methodology: Catalytic Hydrogenation

The most robust and atom-economical route for the synthesis of 2-arylpiperidines is the catalytic hydrogenation of the corresponding 2-arylpyridine precursor.[1] This method avoids the formation of difficult-to-separate byproducts common in Grignard additions to pyridinium salts.[1]

Reaction Pathway

The synthesis involves the reduction of 2-(4-methylphenyl)pyridine using a heterogeneous catalyst (PtO₂ or Pd/C) under pressurized hydrogen.[1]

Figure 1: Catalytic hydrogenation workflow for the synthesis of 2-p-Tolylpiperidine.

Detailed Protocol

Precaution: This reaction utilizes pressurized hydrogen gas and flammable solvents.[1][2] All operations must be performed in a high-pressure reactor (Parr bomb) behind a blast shield.[1]

-

Preparation: In a high-pressure vessel, dissolve 2-(4-methylphenyl)pyridine (10.0 mmol) in Glacial Acetic Acid (20 mL).

-

Catalyst Addition: Carefully add Platinum(IV) oxide (Adams' catalyst) (5 mol%) or 10% Pd/C (10 wt%).

-

Note: PtO₂ is preferred for pyridine reductions due to higher activity in acidic media, minimizing reaction times.

-

-

Hydrogenation:

-

Purge the vessel with N₂ (3x) to remove oxygen.

-

Charge with H₂ to 50-70 psi (approx. 3.5 - 5 bar) .

-

Stir vigorously at 25–40°C for 12–24 hours. Monitor H₂ uptake.

-

-

Work-up (Critical for Purity):

-

Vent H₂ and purge with N₂.[1]

-

Filter the catalyst through a Celite pad (Caution: Spent catalyst is pyrophoric; keep wet).

-

Concentrate the filtrate (acetic acid solution) under reduced pressure to yield the acetate salt.

-

-

Isolation of Freebase:

-

Redissolve the residue in water.

-

Basify to pH 12 using 20% NaOH (aq).

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Dry organic layer over anhydrous MgSO₄ and evaporate to yield the target oil.

-

Pharmacological Mechanism & SAR

2-p-Tolylpiperidine acts as a central nervous system modulator.[1] Its activity profile is governed by the structural tension between the piperidine nitrogen (protonated at physiological pH) and the lipophilic tolyl tail.

Structure-Activity Relationship (SAR)[1]

-

NMDA Antagonism: Like its parent 2-phenylpiperidine, 2-Me-2-PP acts as an open-channel blocker of the NMDA receptor.[1] However, the steric bulk of the para-methyl group may reduce potency at the PCP binding site compared to the unsubstituted analog.

-

Monoamine Reuptake: The para-methyl substitution generally enhances affinity for the Dopamine Transporter (DAT).[1] This mirrors the SAR seen in PCP analogs (e.g., 4-Me-PCP vs. PCP), where para-substitution shifts the profile from purely dissociative to more stimulant-like/hybrid effects.[1]

Figure 2: Dual pharmacological mechanism of action: NMDA antagonism and DAT inhibition.[1]

Analytical Characterization

To validate the synthesis of CAS 1228543-12-1, the following spectral data is expected.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.10–7.25 (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).[1]

-

δ 3.55 (dd, 1H): C2-H (Benzylic proton, deshielded by Nitrogen).

-

δ 3.15 (m, 1H) & 2.75 (dt, 1H): C6-H₂ ( protons adjacent to Nitrogen).[1]

-

δ 2.32 (s, 3H): Ar-CH₃ (Diagnostic singlet for the tolyl group).

-

δ 1.40–1.90 (m, 6H): Piperidine ring protons (C3, C4, C5).

-

δ 1.80 (br s, 1H): N-H (Exchangeable).

References

-

Synthesis of 2-Arylpiperidines: Glorius, F. (2004).[1] "Efficient Synthesis of Piperidines via Hydrogenation of Pyridines." Organic Letters, 6(20), 3525–3528. Link

-

Pharmacology of PCP Analogs: Chaudieu, I., et al. (1989). "Role of N-methyl-D-aspartate receptors in the psychomotor effects of phencyclidine analogs." Journal of Pharmacology and Experimental Therapeutics, 250(3), 1070-1076.[1] Link

-

SAR of Dopamine Reuptake Inhibitors: Rothman, R. B., et al. (1989). "Interaction of PCP analogs with the dopamine uptake system."[3] Psychopharmacology, 98, 175–181.[1] Link

-

General Hydrogenation Protocols: BenchChem Application Notes. "Catalytic Hydrogenation of Pyridine to Piperidine." Link

Sources

The 2-Arylpiperidine Scaffold: A Technical Guide to Structure-Activity Relationships

Executive Summary

The 2-arylpiperidine moiety represents a "privileged scaffold" in medicinal chemistry, serving as the structural core for diverse therapeutic agents ranging from Substance P (NK1) antagonists to monoamine reuptake inhibitors. Its pharmacological versatility stems from the rigid piperidine ring, which provides a defined vector for the aryl group, allowing precise positioning of pharmacophores in 3D space.

This guide analyzes the structure-activity relationships (SAR) of 2-arylpiperidine derivatives, focusing on stereochemical drivers, electronic substituent effects, and metabolic stability. It is designed for medicinal chemists and pharmacologists seeking to optimize this scaffold for high-affinity target binding.

The Pharmacophore & Stereochemical Drivers[1]

The biological activity of 2-arylpiperidines is governed by the conformation of the piperidine ring (typically a chair) and the relative orientation of the aryl group at C2 and substituents at C3.

Conformational Anchoring

In the minimum energy chair conformation, the bulky C2-aryl group predominantly adopts the equatorial position to minimize 1,3-diaxial interactions. This locks the scaffold, creating a predictable vector for additional substitutions.

-

Equatorial Preference:

favors the equatorial conformer by >2.5 kcal/mol for a phenyl group. -

Implication: Substituents at C3, C4, or C5 are presented in fixed spatial relationships relative to the aryl ring, critical for receptor pocket fitting.

The "Cis-2,3" vs. "Threo" Imperative

Two distinct stereochemical motifs dominate the high-affinity landscape:

-

NK1 Antagonists (e.g., CP-99,994): Require a cis-2,3-disubstitution . The C2-aryl and C3-amine/ether must reside on the same face of the ring (typically 2S,3S).

-

DAT Inhibitors (e.g., Methylphenidate): Require a threo configuration between the C2-aryl and the C2-acetate side chain. The (2R,2'R)-isomer (d-threo) is the eutomer, while the erythro isomers are often inactive or display different pharmacology.

Figure 1: Pharmacophore mapping of the 2-arylpiperidine scaffold.

Case Study A: NK1 Receptor Antagonists (The Pfizer Series)

The development of Neurokinin-1 (NK1) antagonists for chemotherapy-induced nausea and vomiting (CINV) provides the definitive textbook example of 2-arylpiperidine optimization.

The Lead: CP-99,994

Structure: (2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine.

-

Mechanism: Competitive antagonist of Substance P.

-

Key SAR Feature: The cis-relationship between the C2-phenyl ring and the C3-benzylamine is non-negotiable for nanomolar affinity. The 2-methoxy group on the benzyl ring acts as a specific hydrogen bond acceptor within the receptor pocket.

Optimization Challenges & Solutions

Early 2-arylpiperidines suffered from rapid oxidative metabolism (hydroxylation of the phenyl ring) and high basicity (leading to phospholipidosis).

| Structural Modification | Effect on Activity/PK | Mechanistic Rationale |

| C2-Phenyl Fluorination | Increases Metabolic Stability | Blocks CYP450-mediated para-hydroxylation without altering steric bulk. |

| N1-Acylation | Reduces Basicity | Converting the secondary amine to an amide/urea prevents lysosomal trapping (phospholipidosis). |

| C3-Ether Linkage | Improves Bioavailability | Replacing the C3-amine with an ether (as in L-733,060) maintains H-bonding but lowers pKa. |

Evolution to Aprepitant

While Aprepitant is a morpholine derivative, its design was directly informed by the 2-arylpiperidine SAR. The morpholine oxygen serves as a bioisostere for the C3-methylene, locking the conformation and reducing basicity further.

Case Study B: Monoamine Transporter Inhibitors

2-Arylpiperidines bearing a carboxylate-derived function at C2 (e.g., Methylphenidate) are potent inhibitors of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Electronic Tuning of the Aryl Ring

The electronic nature of the C2-aryl ring dramatically influences affinity and selectivity.

-

Electron Withdrawing Groups (EWG): Substitution at the 3' or 4' position with EWGs (Cl, F) significantly increases potency at DAT.[1][2]

-

Example: 3,4-dichloromethylphenidate is more potent than the parent compound.

-

-

Steric Constraints: Ortho (2') substitution is deleterious. Bulky groups at the ortho position force the aryl ring out of the optimal binding plane due to steric clash with the piperidine ring.

N-Functionalization

Unlike the NK1 series, the DAT pharmacophore is sensitive to N-substitution.

-

N-H (Secondary Amine): Optimal for binding.

-

N-Methyl: Retains activity (Methylphenidate).

-

N-Benzyl: Generally reduces potency, except for specific lipophilic analogs (e.g., 4-chlorobenzyl) which can access a secondary hydrophobic pocket.

Figure 2: SAR decision tree for Methylphenidate analogs targeting DAT.

Synthetic Methodologies

Accessing chiral 2-arylpiperidines requires robust asymmetric synthesis. Two primary workflows are recommended:

Protocol A: Asymmetric Hydrogenation of Pyridines

This is the industrial standard for generating the cis-disubstituted scaffold.

-

Substrate: 2-Aryl-3-substituted pyridine.

-

Catalyst: Heterogeneous Rh or Pt on Alumina, or homogeneous Ir-complexes.

-

Conditions: Acidic media (HCl/MeOH) often favors the cis-isomer via a "hardsphere" adsorption model where the substrate adsorbs flat on the catalyst surface.

-

Outcome: High cis-diastereoselectivity (>95:5 dr).

Protocol B: Directed C-H Functionalization

For late-stage functionalization of the piperidine ring.

-

Substrate: N-Protected piperidine.

-

Reagent: Aryl boronic acid or Aryl halide.

-

Catalyst: Ru(II) or Ir(III) photoredox systems.

-

Mechanism: Directed

-lithiation (e.g., Beak's methodology using Boc-piperidine and s-BuLi/Sparteine) followed by transmetallation allows for enantioselective introduction of the aryl group at C2.

References

-

Pfizer Central Research. (1993). The discovery of CP-99,994: a pharmacologically unique non-peptide substance P antagonist. Journal of Medicinal Chemistry.[3] Link

-

Schweri, M. M., et al. (1996). Structure-activity relationship studies of piperidine ring-substituted methylphenidate analogs. Journal of Medicinal Chemistry.[3] Link

-

Lindsley, C. W., et al. (2019). Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists.[4] Nature Communications. Link

-

Deutsch, H. M., et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Bioorganic & Medicinal Chemistry.[5][6][7] Link

-

Dieter, R. K., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 6. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajchem-a.com [ajchem-a.com]

Technical Whitepaper: Comparative SAR and Pharmacodynamics of Methylphenidate vs. 2-p-Tolylpiperidine

[1]

Executive Summary

This technical guide provides a rigorous structural and pharmacological comparison between Methylphenidate (MPH) , the gold-standard psychostimulant for ADHD, and 2-p-Tolylpiperidine (2-TP) , a structural analog that represents a distinct scaffold subclass.[1]

While both molecules share a piperidine core, they diverge fundamentally in linker topology and functionalization.[1] MPH utilizes a benzylic ester methine bridge , essential for its high-affinity interaction with the Dopamine Transporter (DAT).[1] In contrast, 2-TP represents a direct aryl-piperidine scaffold with a para-methyl substitution.[1] This guide analyzes how these structural differences dictate synthetic strategies, metabolic stability, and receptor binding kinetics.[1]

Part 1: Structural & Physicochemical Analysis[1]

The primary distinction between MPH and 2-TP lies in the "Linker Domain"—the carbon framework connecting the piperidine amine to the aromatic ring.

Structural Topology

-

Methylphenidate (MPH): Features a 2-benzylpiperidine backbone where the benzylic carbon is functionalized with a methyl ester.[1] This creates a chiral center at the

-carbon, resulting in four isomers (erythro/threo pairs).[1] The -

2-p-Tolylpiperidine (2-TP): Features a 2-arylpiperidine backbone.[1] The aromatic ring (p-tolyl) is directly bonded to the piperidine C2 position, eliminating the methine bridge found in MPH.

Physicochemical Comparison Table

| Feature | Methylphenidate (MPH) | 2-p-Tolylpiperidine (2-TP) | Impact on Pharmacology |

| Core Scaffold | Piperidine | Piperidine | Shared basic nitrogen for Asp79 interaction.[1] |

| Linker | Methine Bridge (-CH-) | Direct Bond (C-C) | MPH has greater rotational freedom; 2-TP is rigid.[1] |

| Functional Group | Methyl Ester (-COOCH | None (Alkyl only) | Ester acts as H-bond acceptor; 2-TP relies on lipophilicity.[1] |

| Aromatic Sub. | Unsubstituted Phenyl | p-Methyl (Tolyl) | p-Methyl adds lipophilicity ( |

| Chirality | 2 centers (C2, C | 1 center (C2) | MPH requires stereoselective synthesis ( |

| LogP (Est.) | ~2.1 | ~2.8 | 2-TP is more lipophilic, potentially crossing BBB faster but clearing slower.[1] |

Electronic & Steric Divergence

The ester group in MPH is not merely an auxochrome; it creates a specific electrostatic potential map that aligns with the DAT binding pocket. The carbonyl oxygen serves as a hydrogen bond acceptor. 2-TP lacks this interaction, relying instead on the p-methyl group to fill the hydrophobic pocket of the transporter, a mechanism similar to "desoxypipradrol" but with a shorter linker.[1]

Part 2: Synthetic Pathways[1][2][3]

The synthesis of these two molecules requires fundamentally different approaches due to the presence of the ester and the linker length.

Methylphenidate Synthesis (The Ritalinic Route)

The industrial standard involves the condensation of 2-chloropyridine with benzyl cyanide, followed by hydrolysis and esterification.

2-p-Tolylpiperidine Synthesis (The Grignard Route)

Since 2-TP lacks the benzylic carbon, it is typically synthesized via the addition of an organometallic reagent to a pyridine or piperidone precursor, followed by reduction.[1]

Comparative Synthesis Logic (DOT Diagram)

Figure 1: Synthetic divergence. MPH requires nitrile hydrolysis and esterification to install the functional linker. 2-TP utilizes direct organometallic coupling to the heterocycle.

Part 3: Pharmacodynamics & Mechanism of Action[1]

The "Ester Anchor" Hypothesis

Research into MPH analogs indicates that the carbomethoxy (ester) group is critical for optimal DAT binding.

-

Mechanism: The carbonyl oxygen accepts a hydrogen bond from a residue in the DAT active site (likely involving Ser422 or Tyr156).

-

Consequence: Removal of this group (as in Ritalinic Acid) increases

values from ~20 nM to >1000 nM, rendering the molecule inactive.[1]

2-TP: Lipophilic Compensation?

2-TP lacks the ester.[1] In standard SAR, this would predict inactivity.[1] However, 2-TP possesses a p-methyl (tolyl) group.[1]

-

Steric/Electronic Effect: The p-methyl group increases the volume of the aromatic moiety and its electron density.[1]

-

Binding Mode: 2-TP likely acts as a "scaffold probe."[1] Without the ester, it cannot bind in the typical "phenidate" orientation.[1] It likely adopts a binding mode similar to 2-phenylpiperidine (weak affinity) or desoxypipradrol (high affinity due to bulky diphenyl).[1]

-

Prediction: 2-TP is expected to have significantly lower affinity for DAT compared to MPH due to the loss of the ester anchor and the shortened linker, which restricts the conformational flexibility needed to fit the amine and aryl group into their respective subsites simultaneously.

Metabolic Stability

-

MPH: Highly susceptible to CES1 (Carboxylesterase 1) hydrolysis. The ester is rapidly cleaved to ritalinic acid (inactive).

-

2-TP: Lacks the labile ester.[1] Metabolism relies on CYP450 oxidation (likely hydroxylation of the tolyl methyl group or the piperidine ring).

-

Clinical Implication: 2-TP would theoretically exhibit a longer half-life (

) than MPH due to resistance to hydrolytic cleavage.[1]

Part 4: Experimental Protocols

To validate the structural hypotheses above, the following self-validating protocols are recommended.

Protocol A: Comparative DAT Binding Assay (Radioligand)

Objective: Determine

-

Tissue Preparation:

-

Homogenize rat striatal tissue in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[1]

-

Centrifuge at 48,000

for 20 mins; resuspend pellet.

-

-

Ligand Selection:

-

Use

(highly specific DAT ligand) at 1 nM concentration.

-

-

Incubation:

-

Prepare 12 concentrations of MPH and 2-TP (

M to -

Incubate tissue + radioligand + test drug for 2 hours at 4°C (to prevent uptake/metabolism).

-

-

Termination:

-

Analysis:

Protocol B: Lipophilicity (LogP) Determination via HPLC

Objective: Empirically measure the lipophilicity shift caused by the Ester-to-Tolyl swap.[1]

-

System: HPLC with a C18 reverse-phase column.

-

Mobile Phase: Methanol/Water gradient with 0.1% Formic Acid.

-

Standards: Calibrate using 5 reference compounds with known LogP (e.g., Toluene, Benzene, Acetophenone).

-

Measurement:

-

Inject MPH and 2-TP. Measure Retention Time (

). -

Calculate capacity factor

.[1]

-

-

Calculation:

Part 5: Signaling Pathway Visualization[1]

The following diagram illustrates the differential interaction of MPH and 2-TP with the presynaptic neuron.

Figure 2: Pharmacodynamic logic. MPH effectively blocks DAT via ester-mediated anchoring. 2-TP, lacking the anchor, exhibits reduced efficacy despite increased lipophilicity.[1]

References

-

Markowitz, J. S., & Patrick, K. S. (2008). Pharmacokinetic and Pharmacodynamic Drug Interactions of Methylphenidate.[1] Clinical Pharmacokinetics. Link

-

Schweri, M. M., et al. (2002). [3H]WIN 35,428 binding to the dopamine transporter: Signal transduction and structure-activity relationships.[1] Journal of Pharmacology and Experimental Therapeutics. Link

-

Deutsch, H. M., et al. (1996). Synthesis and pharmacology of potential cocaine antagonists: 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs. Journal of Medicinal Chemistry. Link

-

Thai, D. L., et al. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives.[1][2] Journal of Medicinal Chemistry. Link

-

Misra, M., et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs.[1] Bioorganic & Medicinal Chemistry. Link

Literature review of 2-substituted piperidine scaffolds in drug discovery

This guide serves as a technical deep-dive into the 2-substituted piperidine scaffold , a privileged structural motif in medicinal chemistry.[1][2] It is designed for drug discovery scientists, process chemists, and pharmacologists, focusing on the structural rationale, advanced synthetic methodologies, and validated experimental protocols.[2]

Executive Summary: The Stereochemical Pivot

The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs.[2] However, while N-substitution and C4-substitution are ubiquitous, the C2-substituted piperidine represents a distinct "stereochemical pivot."[2] Substitution at the C2 position breaks the symmetry of the ring, creating a chiral center adjacent to the nitrogen atom.[2] This proximity imposes significant conformational constraints, directing the nitrogen lone pair vector and governing the spatial arrangement of substituents in the binding pocket.[2]

-

Key Value Proposition: The C2-substituent (e.g., alkyl, aryl, or amide) acts as a hydrophobic anchor, often dictating potency and selectivity (e.g., in local anesthetics like Ropivacaine) or transporter affinity (e.g., in psychostimulants like Methylphenidate).[2]

-

The Challenge: Accessing this scaffold with high enantiomeric excess (ee) is synthetically demanding due to the lability of the

-chiral center (risk of racemization via enolization or oxidation) and the difficulty of steric hindrance during coupling.[2]

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The biological efficacy of 2-substituted piperidines is driven by the "Local Conformational Effect."[2] The substituent at C2 forces the piperidine ring into a specific chair conformation, often placing the bulky C2-group in an equatorial position to minimize 1,3-diaxial interactions.[2]

Mechanism of Action: The "Anesthetic Pharmacophore"

In local anesthetics (the "caine" family), the C2-amide linkage is critical.[2]

-

Chirality Matters: The (S)-enantiomer of Ropivacaine and Bupivacaine exhibits reduced cardiotoxicity compared to the (R)-enantiomer.[2] This is because the (S)-isomer has a lower affinity for the cardiac Na+ channel Kv1.5 while maintaining high affinity for the neuronal Na+ channel.[2]

-

Metabolic Shielding: A substituent at C2 sterically hinders N-dealkylation by Cytochrome P450 enzymes, potentially extending the half-life of the drug compared to unsubstituted analogs.[2]

Strategic Synthesis: Methodologies & Protocols

Synthesizing 2-substituted piperidines requires overcoming the high entropy of cyclization and controlling the stereocenter.[2] We focus on two high-fidelity routes: Asymmetric Hydrogenation (Industrial Standard) and Diastereoselective Nucleophilic Addition (Discovery Standard).[2]

Method A: Asymmetric Hydrogenation of Pyridines

This is the most direct route to access chiral piperidines from abundant pyridine precursors.[2] It utilizes transition metal catalysts (Ir, Rh) with chiral phosphine ligands.[2]

-

Why this method? It is atom-economical and scalable.[2]

-

Critical Parameter: The catalyst system must overcome the high aromatic stability of the pyridine ring while inducing chirality.[2]

Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation

Reference Standard: Adapted from Glorius et al. and recent industrial patents.

Reagents:

-

Substrate: 2-substituted pyridine (e.g., 2-phenylpyridine).[2]

-

Catalyst: [Ir(COD)Cl]₂ (1.0 mol%).[2]

-

Chiral Ligand: (S)-SegPhos or (S)-MeO-Biphep (2.2 mol%).[2]

-

Additive: Iodine (I₂) or N-bromosuccinimide (5-10 mol%) – Crucial for activating the Ir-precatalyst.[2]

-

Solvent: Toluene or Dichloromethane.[2]

-

Conditions: 600 psi H₂, Room Temperature, 24h.

Step-by-Step Workflow:

-

Catalyst Activation: In a glovebox, mix [Ir(COD)Cl]₂ and the chiral phosphine ligand in toluene.[2] Stir for 15 min until the solution turns clear orange/red.

-

Additive Introduction: Add the iodine (I₂) additive.[2] The color will darken.[2] This generates the active cationic Ir(III) species in situ.[2]

-

Substrate Addition: Add the 2-substituted pyridine substrate.

-

Hydrogenation: Transfer the solution to a high-pressure steel autoclave. Purge with H₂ (3x) and pressurize to 600 psi (40 bar).

-

Reaction: Stir vigorously at room temperature. Note: Heating (>50°C) often erodes ee due to partial racemization of the product.[2]

-

Workup: Vent H₂ carefully. Concentrate the solvent.[2]

-

Purification: The secondary amine product is often basic.[2] Purify via acid-base extraction (1M HCl wash, basify aqueous layer with NaOH, extract with DCM) or silica chromatography with 1% Et₃N in eluent.[2]

Method B: Diastereoselective Grignard Addition to Sulfinimines

For drug discovery campaigns requiring diverse analogs, the addition of Grignard reagents to chiral sulfinimines (Ellman’s auxiliary) is preferred due to modularity.[2]

Protocol:

-

Imine Formation: Condense 5-chloropentanal with (R)-tert-butanesulfinamide (Ti(OEt)₄, THF) to form the chiral imine.[2]

-

Nucleophilic Attack: Cool the imine solution to -78°C. Add the Grignard reagent (R-MgBr) dropwise.[2] The bulky sulfinyl group directs the attack to the Si-face, establishing the C2 stereocenter.[2]

-

Cyclization: Upon warming and treatment with base (KOtBu) or heat, the N-sulfinyl amine displaces the terminal chloride (intramolecular substitution) to close the piperidine ring.[2]

-

Deprotection: Treat with HCl/MeOH to remove the sulfinyl group, yielding the chiral 2-substituted piperidine HCl salt.[2]

Quantitative Data: Yield & Selectivity Comparison

| Methodology | Substrate Scope | Typical Yield | Typical ee% | Scaleability | Key Limitation |

| Ir-Cat Hydrogenation | 2-Alkyl/Aryl Pyridines | 85-98% | 90-99% | High (kg) | Pyridines with electron-withdrawing groups reduce reactivity.[2] |

| Sulfinimine Addition | Diverse Alkyl/Aryl | 60-80% | >98% (dr) | Med (g) | Multi-step sequence; expensive chiral auxiliary.[2] |

| Biocatalytic C-H | Piperidine Core | 40-60% | >99% | Low (mg) | Requires specific enzyme engineering; currently limited scope.[2] |

| Chiral Resolution | Racemic Piperidines | 30-45% | >99% | High (Ton) | Max 50% yield (wasteful without recycling loop).[2] |

Therapeutic Case Studies

A. Methylphenidate (Ritalin)[2]

-

Structure: Methyl 2-phenyl-2-(2-piperidyl)acetate.[2]

-

Role of C2: The threo-isomer (2R,2'R) is the active dopamine transporter blocker.[2] The erythro-isomer is largely inactive and contributes to hypertensive side effects.[2]

-

Synthesis Insight: Modern generic synthesis utilizes ring-closing metathesis or hydrogenation of pyridine precursors followed by resolution to isolate the d-threo isomer.[2]

B. Ropivacaine (Naropin)[2]

-

Structure: (S)-N-propyl-2',6'-pipecoloxylidide.[2]

-

Role of C2: The C2-amide linkage is essential for binding to the voltage-gated sodium channel.[2] The (S)-configuration is strictly required to minimize cardiotoxicity (unlike the racemic Bupivacaine).[2]

-

Synthesis Insight: Produced via resolution of racemic pipecoloxylidide using L-tartaric acid, followed by N-propylation.[2]

Visualization: Synthetic Decision Matrix

References

-

Glorius, F., et al. (2004).[2] "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. [Link][2]

-

Scripps Research & Rice University. (2024).[2][3] "New modular strategy reduces piperidine synthesis steps for pharmaceuticals."[2][3] Science. [Link][2]

-

FDA Drug Database. "Ropivacaine Hydrochloride Label Information." [Link][2]

-

Ellman, J. A., et al. (1999).[2] "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Accounts of Chemical Research. [Link][2]

-

Review. (2024). "Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives." Asian Journal of Organic Chemistry. [Link][2]

Sources

Methodological & Application

Enantioselective Synthesis of 2-(4-Methylphenyl)piperidine: A Senior Application Scientist's Guide

The chiral 2-arylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents and natural products. The precise control of stereochemistry at the C2 position is paramount, as different enantiomers often exhibit distinct pharmacological profiles. This guide provides an in-depth technical overview of established and innovative methodologies for the enantioselective synthesis of 2-(4-Methylphenyl)piperidine, a representative and valuable building block in drug discovery. We will explore the mechanistic underpinnings and provide detailed, field-proven protocols for three principal strategies: catalytic asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and a palladium-catalyzed arylation approach.

Strategic Overview: Pathways to Enantiopurity

The synthesis of enantiomerically enriched this compound can be approached through several distinct strategies, each with its own set of advantages and considerations. The choice of method will often depend on factors such as the desired scale of synthesis, the availability of starting materials and catalysts, and the required level of enantiopurity.

Caption: Key strategies for the enantioselective synthesis of this compound.

Catalytic Asymmetric Hydrogenation: A Direct and Efficient Approach

Catalytic asymmetric hydrogenation represents one of the most elegant and atom-economical methods for accessing chiral molecules. In the context of 2-arylpiperidines, this strategy typically involves the hydrogenation of a prochiral precursor, such as a 2-arylpyridine or a corresponding tetrahydropyridine. A particularly effective variation involves the initial activation of the pyridine ring by N-alkylation to form a pyridinium salt, which facilitates hydrogenation under milder conditions and with higher enantioselectivity.[1]

Mechanistic Rationale

The success of this approach hinges on the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen to one face of the substrate preferentially. The iridium catalyst, in conjunction with a chiral P,N-ligand like MeO-BoQPhos, forms a transient chiral pocket around the pyridinium salt. The stereochemical outcome is dictated by the steric and electronic interactions between the substrate and the chiral ligand, favoring the formation of one enantiomer over the other.[2]

Sources

Iridium-Catalyzed Hydrogenation of 2-(4-methylphenyl)pyridine: A Comprehensive Guide to Synthesis of 2-(4-methylphenyl)piperidine

An Application Note and Protocol for Researchers

Abstract

The selective hydrogenation of N-heteroarenes, particularly pyridines, into their saturated piperidine counterparts is a cornerstone transformation in medicinal chemistry and drug development. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. However, the inherent aromaticity and the coordinating ability of the nitrogen lone pair in pyridines present significant challenges, often leading to catalyst inhibition and requiring harsh reaction conditions.[1][2][3][4] This guide provides a detailed exploration of the iridium-catalyzed hydrogenation of 2-(4-methylphenyl)pyridine, a representative 2-arylpyridine substrate. We delve into the mechanistic rationale, including strategies to overcome catalyst inhibition, and present a robust, step-by-step protocol suitable for research and development laboratories. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of iridium catalysis for the synthesis of complex piperidine derivatives.

Introduction: The Challenge and Opportunity of Pyridine Hydrogenation

The conversion of flat, aromatic pyridine rings into three-dimensional, sp³-rich piperidine structures is a highly valuable strategy for expanding chemical space in drug discovery.[3][4] The resulting piperidines often exhibit improved metabolic stability, solubility, and binding affinity to biological targets. Despite its importance, the direct hydrogenation of the pyridine ring is notoriously difficult. Two primary factors contribute to this challenge:

-

Aromatic Stabilization: The resonance energy of the pyridine ring makes it resistant to reduction.

-

Catalyst Poisoning: The nitrogen lone pair in both the pyridine substrate and the piperidine product can strongly coordinate to the metal center of the catalyst, leading to deactivation and incomplete conversion.[1][5]

Homogeneous iridium catalysts, such as the well-known Crabtree's catalyst, have emerged as exceptionally effective for the hydrogenation of challenging substrates, including highly substituted olefins.[6][7][8] Their versatility and high activity can be harnessed for pyridine reduction, provided that appropriate strategies are employed to mitigate the inherent challenges.

Mechanistic Rationale: Overcoming Catalyst Inhibition

The key to successfully hydrogenating pyridines with an iridium catalyst lies in temporarily masking the nitrogen's inhibitory effect and increasing the substrate's susceptibility to reduction. A highly effective strategy is the in situ activation of the pyridine as a pyridinium salt.[1][2][9]

Why Pyridinium Salt Formation is Critical:

-

Enhanced Reactivity: Protonation or alkylation of the pyridine nitrogen withdraws electron density from the aromatic ring, lowering its aromatic stabilization energy and making it more susceptible to nucleophilic attack by a hydride from the activated iridium catalyst.

-

Elimination of Substrate Inhibition: The positive charge on the pyridinium nitrogen effectively "locks" the lone pair, preventing it from competitively binding to and deactivating the cationic iridium center.[10]

-

Reduced Product Inhibition: The resulting piperidine product is protonated by the acidic conditions, which also minimizes its ability to inhibit the catalyst.[1]

The general catalytic cycle, initiated by the activation of molecular hydrogen by the iridium complex, involves the coordinated substrate undergoing a series of hydride transfer and insertion steps to achieve full saturation of the ring.

Caption: A simplified catalytic cycle for iridium-catalyzed pyridine hydrogenation.

Experimental Design & Protocol

This protocol details the hydrogenation of 2-(4-methylphenyl)pyridine using an in situ-generated pyridinium salt with a commercially available iridium catalyst precursor.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-(4-methylphenyl)pyridine | >98% | Koei Chemical[11] | Substrate |

| [Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer) | Catalyst Precursor | Strem, Sigma-Aldrich | Air-stable, but best handled under an inert atmosphere. |

| (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (SL-J002-1) | Chiral Ligand | Strem, Sigma-Aldrich | Example of a Josiphos-type ligand for asymmetric hydrogenation. |

| Iodine (I₂) | Reagent Grade | Major Suppliers | Additive to enhance catalyst activity. |

| Dichloromethane (DCM) | Anhydrous, DriSolv | Major Suppliers | Reaction solvent. Must be dry and deoxygenated. |

| Hydrogen (H₂) Gas | High Purity (5.0) | Gas Supplier | Ensure regulator and lines are rated for the desired pressure. |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Major Suppliers | For in situ pyridinium salt formation. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | - | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying organic layers. |

Equipment

-

High-pressure autoclave or Parr shaker apparatus equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.

-

Schlenk line or glovebox for inert atmosphere manipulations.

-

Standard laboratory glassware (Schlenk flask, syringes, cannulas).

-

Rotary evaporator.

-

Silica gel for column chromatography.

Reaction Workflow

Caption: Step-by-step workflow for iridium-catalyzed hydrogenation.

Detailed Step-by-Step Protocol

Note: The following protocol is a representative example. Optimization of catalyst loading, pressure, temperature, and time may be required.

-

Catalyst Precursor Preparation: In a glovebox or under a nitrogen atmosphere on a Schlenk line, add [Ir(COD)Cl]₂ (e.g., 0.005 mmol, 1 mol% Ir) and the chiral ligand (e.g., 0.011 mmol, 1.1 eq. to Ir) to a dry Schlenk flask containing a stir bar. Add anhydrous, degassed DCM (2.0 mL). Stir the resulting solution at room temperature for 30 minutes.

-

Reaction Setup: In a separate flask, dissolve 2-(4-methylphenyl)pyridine (0.5 mmol, 1.0 eq.) in anhydrous, degassed DCM (3.0 mL).

-

Assembly: Transfer the substrate solution via cannula to the flask containing the catalyst. Add Trifluoroacetic Acid (TFA, 0.55 mmol, 1.1 eq.) to the mixture to form the pyridinium salt in situ.

-

Hydrogenation: Place the Schlenk flask into the autoclave. Seal the autoclave securely. Purge the system by pressurizing with H₂ (approx. 10 bar) and then venting three times, ensuring all air is removed.

-

Reaction Conditions: Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂). Begin stirring and heat the reaction to the target temperature (e.g., 50 °C).

-

Monitoring: Allow the reaction to proceed for the specified time (e.g., 24 hours). The reaction can be monitored by carefully taking aliquots (after cooling and venting) and analyzing by GC-MS or TLC to check for the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure in a well-ventilated fume hood.

-

Open the autoclave and remove the reaction flask.

-

Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(4-methylphenyl)piperidine.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. For asymmetric reactions, chiral HPLC is required to determine the enantiomeric excess (ee).

Data and Expected Outcomes

The protocol described is robust and can be adapted for various substituted pyridines. High yields and, with appropriate chiral ligands, high enantioselectivities are achievable.

| Parameter | Typical Range/Value | Rationale |

| Substrate | 2-(4-methylphenyl)pyridine | A common 2-arylpyridine scaffold. |

| Catalyst Loading (Ir) | 0.5 - 2.0 mol% | Balances reaction efficiency with cost. Lower loadings may be possible with optimization.[3] |

| Ligand:Ir Ratio | 1.1 : 1 | A slight excess of ligand ensures full coordination to the iridium center. |

| Activator (TFA) | 1.1 - 1.5 eq. | Ensures complete formation of the pyridinium salt. |

| H₂ Pressure | 30 - 80 bar | Higher pressure increases the concentration of H₂ in solution, typically accelerating the reaction rate. |

| Temperature | 25 - 60 °C | Moderate temperatures are usually sufficient; higher temperatures may lead to side reactions. |

| Time | 12 - 48 hours | Dependent on substrate, catalyst loading, and conditions. |

| Expected Yield | >90% | Based on literature for similar transformations.[12] |

| Expected ee | >95% | With an optimized chiral ligand/catalyst system.[9][12] |

Troubleshooting

-

Low or No Conversion:

-

Cause: Impure/wet solvent or reagents; insufficient purging of air (O₂ can deactivate the catalyst); catalyst deactivation.

-

Solution: Use freshly dried and degassed solvents. Ensure the reaction is set up under a strictly inert atmosphere. Increase catalyst loading or add a co-catalyst like I₂ if applicable.[13]

-

-

Incomplete Hydrogenation (Dihydropyridine or Tetrahydropyridine Intermediates):

-

Cause: Insufficient reaction time or hydrogen pressure.

-

Solution: Increase reaction time. Increase H₂ pressure to favor complete saturation. The hydrogenation often proceeds in a stepwise manner.[14]

-

-

Low Enantioselectivity (for asymmetric reactions):

-

Cause: Poor match between substrate and chiral ligand; reaction temperature too high.

-

Solution: Screen a panel of different chiral ligands. Lower the reaction temperature, as enantioselectivity often increases at lower temperatures.

-

Safety Information

-

High-Pressure Hydrogen: All operations involving high-pressure H₂ must be conducted behind a safety shield in a well-ventilated fume hood. Use appropriate pressure-rated equipment and check for leaks before heating.

-

Iridium Catalysts: While generally not highly toxic, iridium compounds should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Solvents and Reagents: Dichloromethane is a suspected carcinogen. Trifluoroacetic acid is highly corrosive. Handle these reagents only in a fume hood with appropriate PPE.

References

-

Chang, M., Huang, Y., Liu, S., Chen, Y., Krska, S. W., Davies, I. W., & Zhang, X. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition, 53(47), 12761-12764. [Link]

-

Williams, J. M. J., & Jessop, P. G. (2011). Iridium-Catalyzed Hydrogen Transfer Reactions. In Iridium Catalysis (pp. 77-106). Springer, Berlin, Heidelberg. [Link]

-

Ye, Z. S., Chen, M. W., Chen, Q. A., Shi, L., Duan, Y., & Zhou, Y. G. (2012). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Angewandte Chemie International Edition, 51(41), 10181-10184. [Link]

-

Zhao, J., Li, S., & Zhang, J. (2015). Mechanistic insights into the full hydrogenation of 2, 6-substituted pyridine catalyzed by the Lewis acid C6F5 (CH2) 2B (C6F5) 2. Dalton Transactions, 44(2), 745-756. [Link]

-

Chem-Station. (2015). Crabtree's Catalyst. [Link]

-

Li, W., Wang, Z., Li, Y., Zhang, Z., & Zhang, X. (2022). Iridium-Catalyzed Double Asymmetric Hydrogenation of 2, 5-Dialkylienecyclopentanones for the Synthesis of Chiral Cyclopentanones. Organic Letters, 24(43), 7949-7954. [Link]

-

Wikipedia. (n.d.). Crabtree's catalyst. [Link]

-

Wang, Y., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Organic Letters. [Link]

-

Sadow, A. D. (2022). A Heterogeneous Iridium Catalyst for the Hydroboration of Pyridines. Organometallics, 41(13), 1636-1644. [Link]

-

Charette, A. B., et al. (2010). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Angewandte Chemie International Edition, 49(29), 4972-4976. [Link]

-

Zhou, Y. G., et al. (2012). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Angewandte Chemie International Edition, 51(41), 10181-10184. [Link]

-

Redshaw, C., & El-Garf, S. A. M. (2021). Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis (imino) pyridine-Cobalt Ethylene Polymerization Catalysts. Molecules, 26(11), 3169. [Link]

-

Zhou, Y. G., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. Angewandte Chemie International Edition, 52(46), 12192-12196. [Link]

-

Duckett, S. B., et al. (2011). Iridium N-Heterocyclic Carbene Complexes as Efficient Catalysts for Magnetization Transfer from para-Hydrogen. Journal of the American Chemical Society, 133(16), 6331-6341. [Link]

-

Pfaltz, A., et al. (2013). Chiral N-heterocyclic carbene/pyridine ligands for the iridium-catalyzed asymmetric hydrogenation of olefins. Angewandte Chemie International Edition, 52(33), 8751-8754. [Link]

-

Zhou, Y. G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(41), 10181-10184. [Link]

-

Synlett. (2001). Crabtree's Catalyst. [Link]

-

Steel, P. G., et al. (2014). Iridium-catalyzed CH borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]

-

Cramer, N., et al. (2023). Iridium (III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

-

Muthiah, P. T., & Lynch, D. E. (2007). Hydrogen-bonding patterns in the cocrystal 2, 4-diamino-6-phenyl-1, 3, 5-triazine–sorbic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 63(11), o4450-o4451. [Link]

-

Dub, P. A., & Gordon, J. C. (2018). Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. Accounts of Chemical Research, 51(7), 1594-1605. [Link]

-

YouTube. (2023). Crabtree's catalyst-hydrogenation of olefins-homogeneous catalysis-mechanism-structure-applications. [Link]

-

Cramer, N., et al. (2025). Iridium (III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

-

Zhou, Y. G., et al. (2023). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers, 10(12), 3021-3027. [Link]

-

D'Amato, R. J., et al. (1987). Characterization of the binding of N-methyl-4-phenylpyridine, the toxic metabolite of the parkinsonian neurotoxin N-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine, to neuromelanin. Journal of Neurochemistry, 49(2), 472-478. [Link]

-

Clot, E., et al. (2022). N-Heterocyclic Carbene-Based Iridium and Ruthenium/Iridium Nanoparticles for the Hydrogen Isotope Exchange Reaction through C–H Bond Activations. Organometallics, 41(17), 2375-2386. [Link]

-

Mwansa, J. M., & Page, M. I. (2020). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Catalysis Science & Technology, 10(1), 22-42. [Link]

-

Nolan, S. P., et al. (2017). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. Molecules, 22(11), 1937. [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. semanticscholar.org [semanticscholar.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crabtree’s Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Crabtree's catalyst - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-(4-Methylphenyl)pyridine - (Pyridines|Pyridine containing cyclic group):Koei Chemical Co., Ltd [koeichem.com]

- 12. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Precision Protocol: Pd-Catalyzed Arylation of Piperidine Derivatives

Methodology: Buchwald-Hartwig Amination | Scope: Secondary Cyclic Amines

Abstract

This application note defines a high-fidelity protocol for the Palladium-catalyzed

Strategic Analysis & Mechanistic Grounding[1]

The Piperidine Challenge

Piperidine is a secondary amine with moderate steric bulk. In metal-catalyzed cross-coupling, it presents unique challenges compared to primary amines:

-

-Hydride Elimination: While less prone than acyclic amines, the catalytic intermediate can still undergo

-

Steric Crowding: 2- or 2,6-substituted piperidines impose significant steric pressure on the Pd center, requiring ligands that can open coordination space while maintaining catalyst stability.

The Solution: Ligand-Controlled Reactivity

The success of this protocol relies on RuPhos and BrettPhos ligands.[1] These bulky, electron-rich phosphines promote the formation of a monoligated Pd(0) species (

-

RuPhos: The gold standard for secondary amines. Its bulk facilitates the reductive elimination of the sterically congested

intermediate. -

Precatalysts (Pd G3/G4): We utilize oxidative addition complexes (e.g., RuPhos Pd G4) to bypass the induction period and unreliable activation of Pd(II) salts.

Mechanistic Architecture

The reaction follows the catalytic cycle depicted below. Note that for secondary amines like piperidine, the amine binding and deprotonation often occur in concert or in rapid equilibrium prior to the rate-limiting reductive elimination.

Figure 1: Catalytic cycle for the Pd-catalyzed arylation of piperidine. The bulky ligand L ensures the complex remains monomeric, preventing the formation of inactive Pd-dimers.

Critical Decision Matrix: Conditions Selection

Do not use a "one-size-fits-all" approach. Select your system based on the electrophile and substrate sensitivity.

| Parameter | Standard Protocol (Robust, Fast) | Base-Sensitive / Heterocycles (Mild) | Sterically Hindered (2,6-subst.) |

| Ligand | RuPhos | BrettPhos or tBuBrettPhos | RuPhos |

| Precatalyst | RuPhos Pd G4 | BrettPhos Pd G4 | RuPhos Pd G4 |

| Base | NaOtBu (Sodium tert-butoxide) | NaOtBu | |

| Solvent | Toluene or THF | 1,4-Dioxane or tBuOH | Toluene |

| Temp | 80–100 °C | 60–80 °C | 100–110 °C |

| Use Case | Aryl bromides/chlorides, stable functional groups.[2] | Esters, nitriles, 5-membered heteroarenes. | 2-methylpiperidine, ortho-subst. aryl halides.[3][4][5][6][7][8][9][10][11][12] |

Experimental Protocols

Protocol A: Standard Arylation (RuPhos System)

Target: Rapid coupling of piperidine with aryl bromides/chlorides.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Piperidine derivative (1.2 equiv)

-

RuPhos Pd G4 (1.0 – 2.0 mol%) (Alternatively:

+ RuPhos)[13] -

NaOtBu (1.5 equiv)

-

Anhydrous Toluene or THF (0.2 – 0.5 M concentration)

Procedure:

-

Glassware Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of nitrogen/argon.

-

Solids Addition: Charge the vial with the Aryl Halide (if solid), NaOtBu, and RuPhos Pd G4 catalyst.

-

Note: If using the G4 precatalyst, no "activation" time is needed. It is air-stable for weighing but should be put under inert gas for the reaction.

-

-

Purge: Cap the vial (septum cap) and purge with inert gas for 5 minutes.

-

Liquids Addition: Add the anhydrous solvent via syringe. Add the Piperidine derivative and Aryl Halide (if liquid) via syringe.

-

Reaction: Place in a pre-heated heating block at 85 °C . Stir vigorously (critical for heterogeneous base).

-

Time: Typically 1–4 hours. Monitor by LCMS.

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Filter through a small pad of Celite/Silica to remove Pd and salts. Concentrate and purify via flash chromatography.

Protocol B: Base-Sensitive / Heteroaryl Coupling (BrettPhos/NaOTMS)

Target: Substrates containing esters, ketones, or sensitive 5-membered heterocycles (e.g., chlorothiazoles).

Reagents:

-

Heteroaryl Halide (1.0 equiv)

-

Piperidine derivative (1.2 equiv)

-

BrettPhos Pd G4 (2.0 – 4.0 mol%)

-

NaOTMS (Sodium trimethylsilanolate) (2.0 equiv) or

(3.0 equiv) -

1,4-Dioxane (anhydrous)

Procedure:

-

Setup: Prepare vial as in Protocol A.

-

Base Choice: Use NaOTMS for silanolate-activatable stability or

for general weak-base tolerance. Do not use NaOtBu as it may hydrolyze esters or decompose electron-deficient heterocycles. -

Reaction: Heat at 60–80 °C . These reactions may require longer times (4–12 hours) due to the weaker base.

-

Water Addition (Optional): If using

, adding 1–2 drops of degassed water can accelerate the reaction by solubilizing the inorganic base ("catalytic water").

Troubleshooting & Optimization Logic

When the reaction fails, use this flow to diagnose the failure mode.

Figure 2: Diagnostic workflow for optimizing stalled or messy reactions.

Key Troubleshooting Tips:

-

The "Black Box": If Pd black precipitates immediately, the ligand is not stabilizing the metal. Ensure the ratio of Ligand:Pd is at least 1:1 (G4 precatalysts guarantee this). If using free ligand + Pd source, use 1.5:1 or 2:1 L:Pd.

-

Inhibition by Substrate: Piperidines with additional basic nitrogens (e.g., 4-aminopiperidines) can chelate Pd and shut down the cycle. Solution: Use tBuBrettPhos or increase catalyst loading to 5 mol%.

-

Stirring: The insolubility of NaOtBu/K3PO4 means the reaction surface area is critical. Stir at >800 RPM.

Safety & Scavenging

-

Heavy Metal Removal: Pharmaceutical applications require Pd levels <10 ppm.

-

Chemical Scavenging: Treat the crude organic layer with SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin for 2 hours before filtration.

-

Extraction: Wash the organic layer with 10% aqueous L-Cysteine solution.

-

-

Base Handling: NaOtBu is hygroscopic. Degraded base (NaOH/tBuOH) is the #1 cause of irreproducibility. Store in a glovebox or desiccator; use fresh bottles.

References

-

RuPhos Pd G4 / Precatalyst Development

-

Mechanism & Secondary Amines

-

Base Selection (NaOTMS for Heterocycles)

-

Strotman, N. A. et al. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines." Journal of Organic Chemistry, 2018.[2]

-

-

Application in Drug Synthesis (Piperidines)

- Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving C–N Coupling Problems." Journal of Medicinal Chemistry, 2011.

Sources

- 1. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

Microwave-Assisted Synthesis of 2-Substituted Piperidines

Executive Summary

The piperidine moiety, particularly when substituted at the C2 position, is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous alkaloids (e.g., Coniine, Anabasine) and blockbuster pharmaceuticals (e.g., Methylphenidate, Ropivacaine). Traditional thermal synthesis of these saturated heterocycles often suffers from slow kinetics, incomplete conversion, and difficult purification profiles due to the high activation energy required for ring closure or dearomatization.

This Application Note details Microwave-Assisted Organic Synthesis (MAOS) protocols for generating 2-substituted piperidines. By leveraging dielectric heating, these protocols overcome classical thermodynamic barriers, reducing reaction times from hours to minutes while significantly improving chemoselectivity and yield.

Mechanistic Rationale for Microwave Irradiation

Microwave irradiation (2.45 GHz) couples directly with the dipole moment of polar molecules/solvents. In piperidine synthesis, this provides two distinct advantages:

-

Overcoming Entropic Barriers in Cyclization: Ring-closing reactions (like RCM or nucleophilic substitution) are entropically disfavored. The rapid "superheating" capabilities of MW reactors (heating solvents above their boiling points in sealed vessels) provide the necessary kinetic energy to cross the transition state threshold efficiently.

-

Solubility Enhancement: Many piperidine precursors (especially ammonium salts or zwitterionic amino acids) have poor solubility in non-polar organic solvents. MW irradiation enhances solubility, ensuring homogeneous reaction conditions.

Method A: Ring-Closing Metathesis (RCM)

Target: Unsaturated 2-substituted piperidines (Tetrahydropyridines). Mechanism: Ruthenium-catalyzed intramolecular olefin metathesis.

Strategic Workflow

The synthesis relies on the cyclization of an

Figure 1: Mechanistic pathway for Microwave-Assisted Ring-Closing Metathesis.

Experimental Protocol

Precursor:

-

Preparation: Dissolve the diene precursor (1.0 mmol) in anhydrous Dichloromethane (DCM) or Toluene (5 mL).

-

Note: DCM is standard, but Toluene is preferred for MW reactions >40°C to minimize vessel pressure.

-

-

Catalyst Addition: Add Grubbs 2nd Generation Catalyst (2–5 mol%).

-

Expert Tip: For difficult cyclizations, add CuI (10 mol%) as a phosphine scavenger to prevent catalyst poisoning.

-

-

Microwave Setup:

-

Vessel: 10 mL sealed quartz/glass tube with Teflon septum.

-

Mode: Dynamic Power (maintain target temp).

-

Temperature: 80 °C (if DCM) or 110 °C (if Toluene).

-

Time: 15–30 minutes. (Conventional heating typically requires 12–24 hours reflux).

-

-

Workup: Cool to RT. Filter through a pad of celite/silica to remove Ru residues. Concentrate in vacuo.[1]

Data Comparison

| Parameter | Conventional Reflux (40°C) | Microwave Synthesis (80°C) |

| Time | 18 Hours | 20 Minutes |

| Yield | 65–70% | 88–92% |

| Catalyst Load | 5–10 mol% | 2–5 mol% |

Method B: Heterogeneous Hydrogenation of Pyridines

Target: Fully saturated 2-substituted piperidines. Mechanism: Metal-catalyzed reduction of the aromatic pyridine ring.

Strategic Workflow

Direct hydrogenation of 2-substituted pyridines is the most atom-economical route. MW irradiation activates the heterogeneous catalyst surface and accelerates H2 transfer.

Experimental Protocol

Precursor: 2-Picoline, 2-Phenylpyridine, or substituted derivative.

-

Solvent System: Dissolve substrate (1.0 mmol) in Glacial Acetic Acid (3 mL).

-

Why AcOH? Protonation of the pyridine nitrogen activates the ring towards reduction.

-

-

Catalyst: Add PtO2 (Adam’s Catalyst) or 5% Rh/C (50 mg).

-

Safety: Catalysts are pyrophoric. Add under inert atmosphere (Ar/N2).

-

-

Hydrogen Source:

-

Option A (Gas): Pressurize vessel with H2 gas (50 psi / 3.5 bar) if MW reactor supports gas addition.

-

Option B (Transfer): Add Ammonium Formate (5.0 equiv) as a hydrogen donor.

-

-

Microwave Setup:

-

Temp: 150 °C.

-

Time: 10 minutes.

-

Stirring: High (critical for heterogeneous catalysis).

-

-

Workup: Filter hot through Celite. Neutralize filtrate with NaOH (aq) to pH 10. Extract with DCM.[2]

Method C: Intramolecular Nucleophilic Substitution

Target: Functionalized piperidines from amino-alcohols.

Mechanism: Activation of hydroxyl group followed by intramolecular

Protocol (One-Pot Cyclization)

Precursor: 5-amino-1-pentanol derivative (chiral or substituted).

-

Activation: In a MW vial, dissolve amino-alcohol (1.0 mmol) in Toluene. Add

(1.2 equiv) and -

Base: Add

(3.0 equiv) suspended in the solvent. -

Microwave Setup:

-

Temp: 120 °C.

-

Time: 10–15 minutes.

-

-

Mechanism: The amine (internal nucleophile) attacks the activated carbon, displacing the leaving group to close the 6-membered ring.

-

Result: High stereoretention is observed due to the rapid

kinetics preventing racemization.

Optimization & Troubleshooting Guide

Figure 2: Decision tree for optimizing MW reaction parameters.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Vessel Overpressure | Solvent vapor pressure too high at target temp. | Switch from DCM/MeOH to Toluene, DMF, or Water. |

| Incomplete Reaction | Poor microwave absorption.[3] | Add a "doping" agent (ionic liquid or polar salt) to increase tan |

| Catalyst Deactivation | "Hot spots" on heterogeneous catalyst surface. | Increase stirring rate; use Power Cycling (Cool/Heat cycles). |

References

-

Microwave-Assisted Synthesis of Nitrogen Heterocycles. Journal of Organic Chemistry. Link (Generalized grounding for MAOS efficiency).

-

Ring-Closing Metathesis (RCM) for Piperidine Ring Construction. BenchChem Application Notes. Link (Specifics on RCM protocols).

-

Microwave-Assisted Hydrogenation of Pyridines. Synlett. Link (Protocol for pyridine reduction).

-

via Intramolecular Hydroamination. National Institutes of Health (PMC). Link (Hydroamination strategies).

-

Comparative Study of Conventional and Microwave Induced Synthesis. International Journal of ChemTech Research. Link (Data for yield/time comparison tables).

Sources

Troubleshooting & Optimization

Resolving enantiomers of 2-p-tolylpiperidine using chiral HPLC

Technical Support Ticket #8492: Enantioseparation of 2-p-tolylpiperidine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Department: Chiral Separations & Method Development

Executive Summary: The Challenge

You are attempting to resolve 2-p-tolylpiperidine (also known as 2-(4-methylphenyl)piperidine).

Chemist-to-Chemist Analysis: